7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
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Overview
Description
7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxy group at the 7th position and a carboxylic acid group at the 6th position on the benzotriazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid typically involves the reaction of 1H-benzotriazole-7-amine with an appropriate acid . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, esters, and amides, depending on the specific reaction and reagents used.
Scientific Research Applications
7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as a corrosion inhibitor and a light stabilizer in industrial applications.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The hydroxy and carboxylic acid groups play a crucial role in its reactivity and binding to target molecules. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydroxybenzotriazole (HOBt): A derivative of benzotriazole used to suppress racemization in peptide synthesis.
1,2,3-Benzotriazole: A parent compound of benzotriazoles with various industrial applications.
Uniqueness
7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid groups on the benzotriazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H5N3O3 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
4-hydroxy-2H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-3(7(12)13)1-2-4-5(6)9-10-8-4/h1-2,11H,(H,12,13)(H,8,9,10) |
InChI Key |
GUZXAEROJNNLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1C(=O)O)O |
Origin of Product |
United States |
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